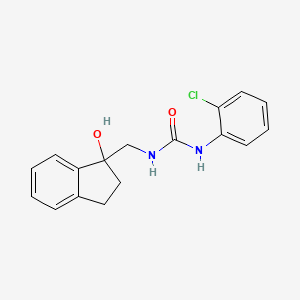1-(2-chlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
CAS No.: 1351609-02-3
Cat. No.: VC4208477
Molecular Formula: C17H17ClN2O2
Molecular Weight: 316.79
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1351609-02-3 |
|---|---|
| Molecular Formula | C17H17ClN2O2 |
| Molecular Weight | 316.79 |
| IUPAC Name | 1-(2-chlorophenyl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea |
| Standard InChI | InChI=1S/C17H17ClN2O2/c18-14-7-3-4-8-15(14)20-16(21)19-11-17(22)10-9-12-5-1-2-6-13(12)17/h1-8,22H,9-11H2,(H2,19,20,21) |
| Standard InChI Key | GGRYBCWOKSVUQR-UHFFFAOYSA-N |
| SMILES | C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC=CC=C3Cl)O |
Introduction
Synthesis of Related Compounds
The synthesis of compounds similar to 1-(2-chlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea typically involves multi-step reactions. For instance, the synthesis of urea derivatives often starts with the reaction of amines with isocyanates or carbamoyl chlorides. In the case of indene-based compounds, they can be synthesized through various methods, including the Diels-Alder reaction or the use of commercially available indene derivatives.
Example Synthesis Steps:
-
Starting Materials: The synthesis could begin with 2,3-dihydro-1H-inden-1-amine and 2-chlorophenyl isocyanate.
-
Reaction Conditions: The reaction might be carried out in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM), with a base such as triethylamine (Et3N) to facilitate the reaction.
-
Product Isolation: The resulting urea derivative would be purified using techniques like column chromatography.
Biological Evaluation
Biological evaluation of urea derivatives often focuses on their potential as anticancer agents or enzyme inhibitors. For example, diaryl ureas have been studied for their antiproliferative activity against various cancer cell lines . Similarly, thiourea derivatives have been explored as urease inhibitors, which could help in treating conditions like peptic ulcers or kidney stones .
Potential Biological Activities:
-
Anticancer Activity: Urea derivatives can exhibit significant antiproliferative effects on cancer cells.
-
Enzyme Inhibition: Thiourea-based compounds have shown promise as urease inhibitors.
Spectroscopic Characterization
The characterization of organic compounds like 1-(2-chlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea involves various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including proton and carbon environments.
-
Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.
-
Mass Spectrometry (MS): Useful for determining the molecular weight and fragmentation patterns.
Example Spectroscopic Data:
| Technique | Expected Signals |
|---|---|
| 1H NMR | Signals for aromatic protons, indene protons, and urea NH protons. |
| 13C NMR | Signals for aromatic carbons, indene carbons, and carbonyl carbons. |
| IR | Absorption bands for NH stretching, C=O stretching, and aromatic C=C stretching. |
| MS | Molecular ion peak corresponding to the molecular weight of the compound. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume